1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile
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Overview
Description
1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile is an organic compound that features a piperidine ring substituted with a carbonitrile group and a difluorocyclohexanecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile typically involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine-4-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles like amines or alcohols can replace the nitrile group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or imines.
Scientific Research Applications
1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexanecarbonyl moiety may enhance binding affinity and specificity, while the piperidine ring can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carboxylic acid
- 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-methanol
- 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-amine
Uniqueness: 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carbonitrile is unique due to the presence of both a difluorocyclohexanecarbonyl group and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexanecarbonyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c14-13(15)5-1-11(2-6-13)12(18)17-7-3-10(9-16)4-8-17/h10-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTROWGSHIILMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(CC2)C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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